molecular formula C37H49N5O8S2 B12105386 5-Sulfo-, inner salt

5-Sulfo-, inner salt

Katalognummer: B12105386
Molekulargewicht: 755.9 g/mol
InChI-Schlüssel: MSQWWKPNOQFGRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Sulfo-, inner salt is a compound characterized by the presence of a sulfonate group attached to an organic molecule. This compound is known for its high solubility in water and its ability to form stable salts. It is widely used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 5-Sulfo-, inner salt typically involves the sulfonation of an organic precursor. One common method is the reaction of sulfur trioxide (SO3) with an organic molecule containing an electron-donating group. This reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous sulfonation processes. These processes utilize sulfur trioxide or oleum as the sulfonating agents and are designed to handle the exothermic nature of the reaction. The resulting sulfonic acid is then neutralized to form the desired sulfonate salt .

Analyse Chemischer Reaktionen

Types of Reactions

5-Sulfo-, inner salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce thiols or sulfides .

Wissenschaftliche Forschungsanwendungen

5-Sulfo-, inner salt has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-Sulfo-, inner salt involves its ability to interact with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and other biomolecules. This interaction can alter the structure and function of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Sulfo-, inner salt is unique due to its high solubility in water and its ability to form stable salts. These properties make it particularly useful in applications where water solubility and stability are critical .

Eigenschaften

Molekularformel

C37H49N5O8S2

Molekulargewicht

755.9 g/mol

IUPAC-Name

1-[6-(6-azidohexoxy)-6-oxohexyl]-2-[(E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C37H49N5O8S2/c1-6-41-31-20-18-27(51(44,45)46)25-29(31)36(2,3)33(41)15-14-16-34-37(4,5)30-26-28(52(47,48)49)19-21-32(30)42(34)23-12-9-10-17-35(43)50-24-13-8-7-11-22-39-40-38/h14-16,18-21,25-26H,6-13,17,22-24H2,1-5H3,(H-,44,45,46,47,48,49)

InChI-Schlüssel

MSQWWKPNOQFGRU-UHFFFAOYSA-N

Isomerische SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)OCCCCCCN=[N+]=[N-])(C)C

Kanonische SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)OCCCCCCN=[N+]=[N-])(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.